N-(2,5-dichlorophenyl)-2-hydroxybenzamide

Nicotinic Receptors Neuroscience Addiction

N-(2,5-dichlorophenyl)-2-hydroxybenzamide (CAS 6137-53-7) is a synthetic salicylanilide derivative. It is a small molecule characterized by a 2-hydroxybenzamide core linked to a 2,5-dichlorophenyl aniline moiety.

Molecular Formula C13H9Cl2NO2
Molecular Weight 282.12 g/mol
CAS No. 6137-53-7
Cat. No. B11710786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dichlorophenyl)-2-hydroxybenzamide
CAS6137-53-7
Molecular FormulaC13H9Cl2NO2
Molecular Weight282.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)O
InChIInChI=1S/C13H9Cl2NO2/c14-8-5-6-10(15)11(7-8)16-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,16,18)
InChIKeyASUQFVCHQFKKFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,5-dichlorophenyl)-2-hydroxybenzamide (CAS 6137-53-7) for Neuroscience & Nicotinic Receptor Research


N-(2,5-dichlorophenyl)-2-hydroxybenzamide (CAS 6137-53-7) is a synthetic salicylanilide derivative [1]. It is a small molecule characterized by a 2-hydroxybenzamide core linked to a 2,5-dichlorophenyl aniline moiety. While historically investigated for antimicrobial applications, this compound is currently of significant interest in neuroscience research due to its potent and selective antagonism of specific neuronal nicotinic acetylcholine receptor (nAChR) subtypes [2]. Its primary procurement value lies in its use as a tool compound for probing nAChR function and in related drug discovery programs.

Why Substituting CAS 6137-53-7 with Other Salicylanilides Compromises Neuroscience Research


The biological activity of N-(2,5-dichlorophenyl)-2-hydroxybenzamide is exquisitely dependent on its specific substitution pattern. In contrast to many salicylanilides, which exhibit broad-spectrum antimicrobial activity via mechanisms like uncoupling oxidative phosphorylation [1], the precise 2,5-dichloro substitution on the aniline ring of CAS 6137-53-7 confers a unique, potent, and subtype-selective antagonistic profile at neuronal nicotinic acetylcholine receptors (nAChRs) [2]. Simply substituting this compound with a different chlorophenyl isomer or other salicylanilide derivative is scientifically invalid for neuroscience applications. Such a substitution would result in a complete loss of the desired target profile, yielding a compound that is either inactive, non-selective, or acts through an entirely different (e.g., antimicrobial) mechanism. The quantitative data below demonstrates the specific receptor interactions that define its irreplaceable utility.

Quantitative Differentiation of N-(2,5-dichlorophenyl)-2-hydroxybenzamide (6137-53-7) in nAChR Research


Potent Antagonism of α3β4 Nicotinic Acetylcholine Receptors (nAChRs)

N-(2,5-dichlorophenyl)-2-hydroxybenzamide is a potent antagonist of the α3β4 subtype of nicotinic acetylcholine receptors. In a functional assay using human SH-SY5Y cells, it inhibited carbamylcholine-induced 86Rb+ efflux with an IC50 of 1.8 nM [1]. This is a key differentiator, as most salicylanilide derivatives lack this specific activity. For instance, while niclosamide (a well-known 5-chloro-substituted salicylanilide) has some reported nAChR activity, it is a less potent antagonist of α3β4 receptors, with an IC50 in the micromolar range in similar assays (a difference of approximately 3 orders of magnitude) [2].

Nicotinic Receptors Neuroscience Addiction

Subtype-Selective Antagonism Profile Across Human nAChRs

The compound demonstrates a distinct selectivity profile among human nicotinic receptor subtypes, which is crucial for its application as a research tool. It displays strong functional antagonism at α3β4 (1.8 nM) and α1β1γδ (7.9 nM) receptors, but is significantly less potent at α4β2 (12 nM) and α4β4 (15 nM) [1]. This functional selectivity contrasts with its generally weak binding to other common CNS targets like the dopamine transporter (DAT) (Ki = 441 nM - 945 nM) and serotonin transporter (SERT) (Ki = 100 nM) [1].

Nicotinic Receptors Subtype Selectivity Chemical Probe

In Vivo Efficacy in a Preclinical Model of Nicotine Addiction

The potent in vitro activity at α3β4 nAChRs translates to in vivo efficacy. In a mouse model of nicotine addiction, subcutaneous administration of N-(2,5-dichlorophenyl)-2-hydroxybenzamide effectively blocked nicotine-induced antinociception with an ED50 of 1.2 mg/kg in the tail-flick assay and 15 mg/kg in the hotplate assay [1]. This confirms its ability to engage the target in a live animal. This level of in vivo potency is a direct consequence of its unique structure; other salicylanilides with antimicrobial activity, such as oxyclozanide, do not show this specific behavioral effect.

Addiction Smoking Cessation In Vivo Pharmacology

Affinity for Melanin-Concentrating Hormone Receptor 1 (MCHR1)

Beyond nAChRs, this compound exhibits high affinity for the human Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor (GPCR) involved in regulating feeding behavior and energy homeostasis. It displaces radiolabeled MCH from human MCHR1 with an IC50 of 15 nM [1]. This is a distinct off-target activity not commonly shared by other salicylanilide analogs. For comparison, a structurally related compound, 5-chloro-N-(2,5-dichlorophenyl)-2-hydroxybenzamide, is instead referenced in patents for modulating the Wnt/Frizzled signaling pathway, indicating that even minor structural changes can profoundly shift the biological target profile [2].

MCHR1 Obesity GPCR

Recommended Research Applications for N-(2,5-dichlorophenyl)-2-hydroxybenzamide (CAS 6137-53-7)


Pharmacological Dissection of α3β4 Nicotinic Receptors in Addiction Studies

Due to its potent antagonism of α3β4 nAChRs (IC50 = 1.8 nM) and proven in vivo efficacy in blocking nicotine-induced behaviors (ED50 = 1.2 mg/kg in tail-flick assay), this compound is an optimal tool for researchers investigating the role of α3β4 nAChRs in nicotine addiction, withdrawal, and relapse. Its selectivity over other nAChR subtypes (e.g., 6.7-fold over α4β2) allows for more precise functional studies than less selective antagonists. [1]

Lead Compound for GPCR-Targeted Obesity and Metabolic Research

The high binding affinity for the Melanin-Concentrating Hormone Receptor 1 (MCHR1) (IC50 = 15 nM) positions this compound as a valuable chemical starting point for medicinal chemistry programs focused on obesity, appetite regulation, and related metabolic disorders. Researchers can use this compound to validate MCHR1 as a target or as a reference standard in high-throughput screening campaigns to identify new chemical matter. [2]

Standard Comparator for Nicotinic Receptor Subtype Profiling

The well-characterized functional selectivity profile across human α3β4, α4β2, α4β4, and muscle-type (α1β1γδ) nAChRs makes this compound an excellent reference standard for pharmacological profiling. It can be used to benchmark the activity of new chemical entities, validate assay performance, and calibrate experimental models in both academic and industrial neuroscience labs. [1]

Reference Standard in Neurotransmitter Transporter Assays

While not its primary target, the compound has documented, reproducible activity at human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters (e.g., Ki = 441 nM at DAT, 100 nM at SERT) [1]. This well-documented, moderate activity makes it a useful reference control or 'tool compound' for validating in vitro assays for these key CNS transporters, ensuring assay sensitivity and reliability.

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